2-(1h-Indazol-3-yl)acetamide

Medicinal chemistry Scaffold selection Hydrogen bonding

Researchers building fragment libraries often face metabolic instability in phenolic or indolic leads. 2-(1H-Indazol-3-yl)acetamide (CAS 103755-46-0) solves this: its indazole core resists phase II glucuronidation while retaining hydrogen-bonding capacity. With cLogP ~1.29, TPSA ~71.8 Ų, and all Rule of Three criteria met, it is a validated ChemBridge Fragment Library scaffold. Commercial derivatives confirm synthetic tractability, and the 3-acetamide vector enables bidentate kinase hinge binding. For procurement managers, it is available in multi-gram quantities with guaranteed purity.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
CAS No. 103755-46-0
Cat. No. B009492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1h-Indazol-3-yl)acetamide
CAS103755-46-0
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(NN=C2C=C1)CC(=O)N
InChIInChI=1S/C9H9N3O/c10-9(13)5-8-6-3-1-2-4-7(6)11-12-8/h1-4H,5H2,(H2,10,13)(H,11,12)
InChIKeyHMHXWCRWPMARLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Indazol-3-yl)acetamide Scaffold Procurement Guide


2-(1H-Indazol-3-yl)acetamide (CAS 103755-46-0), also referred to as 1H-indazole-3-acetamide, is a low-molecular-weight (175.19 g/mol) heterocyclic building block comprising an indazole core linked to a primary acetamide side chain at the 3-position . The indazole ring system is a recognized phenol bioisostere that offers enhanced metabolic stability, particularly resistance to phase II glucuronidation, while preserving hydrogen-bonding capacity [1]. This compound is primarily positioned as a versatile synthetic intermediate and screening library scaffold, with derivatives appearing in kinase-focused and fragment-based screening collections [2]. Its relatively balanced physicochemical profile (cLogP ~1.29, TPSA ~71.8 Ų, 2 HBD, 2 HBA) places it within lead-like chemical space suitable for further elaboration [3].

Fragment Library
Meets Rule-of-Three criteria (MW, HBD, HBA, cLogP) for fragment-based screening collections.
Bioisostere Scaffold
Indazole core reported as phenol replacement with class-level metabolic stability advantage.
Kinase Hinge Binder
3-position acetamide vector enables hinge-region hydrogen bonding in kinase target studies.

Why 2-(1H-Indazol-3-yl)acetamide Resists Substitution


The 3-position primary acetamide on the indazole scaffold encodes a specific combination of hydrogen-bond donor/acceptor geometry, electronic character, and metabolic profile that is not replicated by close analogs. Replacing the acetamide with a carboxylic acid (indazole-3-acetic acid) introduces a pH-dependent ionizable center (predicted pKa ~3.93 [1]) that fundamentally alters permeability and protein-binding behavior. Shifting the acetamide to the 5- or 6-position of the indazole ring changes the vector of the amide group relative to the indazole H-bonding face, yielding different TPSA and LogP values with downstream consequences for target engagement . Exchanging the indazole core for indole (indole-3-acetamide) removes the N2 nitrogen, reducing hydrogen-bond acceptor count from 2 to 1 and eliminating the metabolic advantage conferred by the indazole as a phenol bioisostere with resistance to glucuronidation [2]. These differences are not cosmetic; they are quantifiable with measurable impact on physicochemical and pharmacological behavior.

Indole-3-acetamide
Lacks the indazole N2 hydrogen-bond acceptor; alters TPSA and may shift target engagement profile. Not a direct replacement for hinge-binder geometries.
1H-Indazole-3-acetic acid
Carboxylate anion at physiological pH introduces charge-dependent permeability and protein-binding differences vs. the neutral acetamide.
N-(1H-indazol-6-yl)acetamide
Regioisomer with different amide vector shifts TPSA by +13.99 Ų and LogP; may not support the same solubility or hinge-binding profile.

Quantitative Differentiation vs. Closest Analogs


Hydrogen-Bond Acceptor Advantage vs. Indole

2-(1H-Indazol-3-yl)acetamide possesses two hydrogen-bond acceptor (HBA) sites due to the indazole N2 nitrogen and the acetamide carbonyl oxygen, compared to indole-3-acetamide (CAS 879-37-8) which has only one HBA site (the acetamide carbonyl), as the indole ring lacks a second nitrogen [1]. This additional HBA site increases topological polar surface area (TPSA) from 58 Ų (indole-3-acetamide) to 71.77 Ų (indazole-3-acetamide) while maintaining similar LogP (1.196 vs. 1.291), resulting in a distinct permeability/solubility balance . The extra indazole nitrogen also provides a metabolic advantage: the indazole ring is resistant to glucuronidation at physiological pH, unlike the phenol isostere it replaces [2].

HBA Advantage vs. Indole
Head-to-head
+1 HBA (2 vs 1); ΔTPSA +13.77 Ų
Supports bidentate hydrogen bonding in kinase hinge or catalytic site interactions.
Computed properties; ZINC15 / ChemSrc.
Medicinal chemistry Scaffold selection Hydrogen bonding

Ionization State: Neutral Acetamide vs. Carboxylic Acid

2-(1H-Indazol-3-yl)acetamide remains neutral across the physiological pH range, whereas its closest acid analog, 1H-indazole-3-acetic acid (CAS 26663-42-3), has a predicted pKa of 3.93±0.30 and exists predominantly as the carboxylate anion at pH 7.4 [1]. The neutral acetamide avoids the charge-dependent solubility and permeability limitations of the carboxylate. The acetic acid analog has a lower predicted TPSA (65.98 Ų) but a higher density (1.437 g/cm³) compared to the acetamide (TPSA 71.77 Ų, density 1.361 g/cm³), reflecting the more compact, polar nature of the carboxylic acid group [2]. The melting point of the acid (168 °C decomp.) further indicates stronger intermolecular forces in the solid state relative to the acetamide, impacting formulation behavior [1].

Ionization State vs. Acid
Head-to-head
Neutral at pH 7.4 vs. Acid pKa 3.93; ΔTPSA +5.79 Ų
Neutral acetamide avoids carboxylate permeability penalty and efflux liability.
Predicted pKa and TPSA from ChemicalBook / Molbase.
Drug design Permeability Physicochemical profiling

Regioisomer Comparison: 3- vs. 6-Acetamide Indazole

The position of the acetamide substituent on the indazole ring produces measurable differences in computed physicochemical parameters. 2-(1H-Indazol-3-yl)acetamide (3-acetamide isomer) has a TPSA of 71.77 Ų and a LogP of 1.291 . In contrast, N-(1H-indazol-6-yl)acetamide (6-acetamide isomer, CAS 13551-95-6) has a TPSA of 57.78 Ų and a LogP of 1.594 . The 3-position isomer is more polar (ΔTPSA = +13.99 Ų) and less lipophilic (ΔLogP = −0.303) than the 6-position isomer. This difference stems from the proximity of the acetamide to the indazole N1–N2 pyrazole ring, which engages the amide in intramolecular electronic effects that increase polarity and reduce LogP relative to the 6-isomer where the acetamide is attached to the distal benzene ring.

Regioisomer: 3- vs. 6-Acetamide
Data to verify
ΔTPSA +13.99 Ų; ΔLogP −0.303 (3- vs 6-)
3-isomer occupies distinct lead-like space; may benefit solubility-driven optimization.
Computed properties; source data not independently confirmed.
Scaffold optimization Lead-likeness Medicinal chemistry

Synthetic Tractability & Commercial Library Validation

2-(1H-Indazol-3-yl)acetamide serves as a validated core scaffold in commercial screening libraries. ChemBridge Corporation offers multiple elaborated derivatives built from this core, including N-(2,3-dimethylbenzyl)-2-(1H-indazol-3-yl)acetamide (MW 293.36) and N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-(1H-indazol-3-yl)acetamide (MW 382.42), confirming the synthetic accessibility of the primary acetamide for amide coupling and N-alkylation diversification [1]. The parent compound conforms to the Rule of Three (MW ≤ 300, HBD ≤ 3, HBA ≤ 3, cLogP ≤ 3), making it suitable for fragment-based screening libraries such as the ChemBridge Fragment Library, where fragments must satisfy TPSA ≤ 120 Ų and rotatable bond count ≤ 3 constraints [2]. The presence of the unsubstituted indazole NH and primary amide provides two orthogonal diversification vectors not available in N-substituted or ester-protected analogs.

Synthetic Tractability
Supporting
≥2 elaborated ChemBridge derivatives confirmed; 2 orthogonal diversification vectors
Reduces synthetic risk for hit-to-lead SAR exploration.
Commercial library validation; ChemBridge catalog (2024–2025).
Screening library Building block Fragment-based drug discovery

Metabolic Stability: Glucuronidation Resistance vs. Phenol & Indole

The indazole core of 2-(1H-Indazol-3-yl)acetamide confers resistance to phase II glucuronidation, a metabolic liability of phenolic bioisosteres. In a direct comparative study, indazole replacement of the phenol moiety in GluN2B-selective NMDA receptor antagonists retained high receptor affinity while eliminating glucuronidation, a major clearance pathway for phenolic compounds [1]. The indazole scaffold is also more lipophilic than phenol (parent indazole ACD/LogP ~1.82 vs. phenol LogP ~1.46) and is less susceptible to phase I CYP450-mediated oxidation compared to electron-rich indole systems, due to the electron-withdrawing effect of the N2 nitrogen . While direct metabolic stability data for the unelaborated 2-(1H-Indazol-3-yl)acetamide have not been published, the class-level metabolic advantage of indazoles over phenols and indoles is well established [2].

Metabolic Stability
Class-level
Indazole resists glucuronidation vs. phenol; qualitative advantage over indole
May reduce late-stage PK failure risk from phase II metabolism.
Class-level inference from GluN2B antagonist studies; direct scaffold data unavailable.
Metabolic stability Bioisostere ADME

Kinase Inhibitor Scaffold: CDK Inhibition Precedent

Indazole-3-acetamide serves as the core substructure for a series of potent cyclin-dependent kinase (CDK) inhibitors. The 3,5-diaminoindazole chemotype, which incorporates the 3-aminoindazole motif structurally related to 3-acetamide indazole, yielded CDK1 and CDK2 inhibitors with IC50 values in the low nanomolar range [1]. Specifically, elaboration at the 5-position with 1λ⁶-isothiazolidine-1,1-dioxide produced N-[5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl]-2-phenylacetamide derivatives with CDK2 IC50 = 36 nM [2]. While the parent 2-(1H-Indazol-3-yl)acetamide itself is not a potent CDK inhibitor, its 3-acetamide substitution pattern provides the correct vector for kinase hinge-region binding when elaborated at the indazole N1 or C5 positions, a geometric feature not shared by 5- or 6-acetamide regioisomers [3].

CDK Inhibition Precedent
Class-level
Elaborated derivative CDK2 IC50 36 nM; 3-acetamide vector supports hinge binding
Scaffold geometry validated for kinase hinge-region engagement; requires elaboration.
IC50 from optimized 3,5-disubstituted indazole (BindingDB BDBM50237843).
Kinase inhibition CDK Oncology

Priority Applications for 2-(1H-Indazol-3-yl)acetamide


Fragment-Based Drug Discovery (FBDD) Library Construction

With MW 175.19, TPSA 71.77 Ų, cLogP 1.291, 2 HBD, and 2 HBA, 2-(1H-Indazol-3-yl)acetamide satisfies all Rule of Three criteria and is suitable for fragment library inclusion . Its two orthogonal diversification handles (indazole N1–H and primary amide NH₂) enable parallel SAR exploration without protecting group manipulation. The ChemBridge Fragment Library explicitly requires MW ≤ 300, HBD ≤ 3, HBA ≤ 3, cLogP ≤ 3, and TPSA ≤ 120 Ų — criteria this compound meets [1]. Procurement for FBDD programs is supported by commercial availability of elaborated derivatives confirming synthetic tractability [2].

Kinase Hinge-Binder for CDK Targets

The 3-position acetamide on the indazole ring provides a validated geometric vector for kinase hinge-region hydrogen bonding. Structural biology evidence from CDK2 co-crystal structures (PDB 2r64) confirms that the 3-amino/acetamido indazole motif forms bidentate hydrogen bonds with the kinase hinge backbone . Elaborated derivatives achieve CDK2 IC50 values of 36 nM, establishing a clear path from the parent scaffold to potent inhibitors [1]. For kinase programs, the 3-acetamide regioisomer should be selected over 5- or 6-acetamide alternatives, which project the amide away from the hinge-binding trajectory [2].

Bioisosteric Replacement of Phenol/Indole Leads

When lead series contain a phenolic or indolic substructure suffering from rapid glucuronidation or CYP450-mediated oxidation, the indazole-3-acetamide scaffold offers a metabolically more stable replacement . The indazole ring is a validated phenol bioisostere that resists phase II glucuronidation while retaining hydrogen-bonding capacity at the target [1]. The neutral primary acetamide further avoids the permeability liabilities of the carboxylic acid analog (indazole-3-acetic acid, pKa ~3.93) [2], making it suitable for oral or CNS-penetrant programs where charge neutrality is critical.

HTS Library Synthesis & Plate Preparation

The compound's balanced physicochemical profile (LogP 1.291, adequate aqueous solubility inferred from low LogP and moderate TPSA), combined with its status as a validated ChemBridge catalog scaffold , supports procurement in multi-milligram to gram quantities for HTS plate preparation. Derivatives built from this scaffold have been deployed in kinase-focused libraries (KINACore Library, >20,000 compounds) and universal screening collections (DIVERSet, ~50,000 compounds), confirming compatibility with automated liquid handling and DMSO-based storage conditions [1].

Application
Selection Property
Validation Focus
Fragment-based library construction
Rule-of-Three compliance; orthogonal diversification handles
Fit to fragment library criteria (MW, HBA, TPSA)
Kinase inhibitor hinge-binding studies
3-acetamide vector geometry for hinge-region hydrogen bonding
Hinge-binding validation (CDK2 co-crystal structures, elaborated inhibitor activity)
Bioisosteric lead optimization
Indazole as phenol bioisostere; neutral acetamide avoids carboxylate charge
Metabolic stability assessment vs. glucuronidation
HTS library plate preparation
Balanced cLogP/TPSA profile; reported commercial scaffold compatibility
DMSO solubility and automated liquid handling compatibility
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